molecular formula C28H20Na4O16S4 B13827313 Para-sulfonatocalix[4]arene

Para-sulfonatocalix[4]arene

Cat. No.: B13827313
M. Wt: 832.7 g/mol
InChI Key: WCSKZSCSZGMBAN-UHFFFAOYSA-J
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Description

Para-sulfonatocalix4arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique ability to form host-guest complexes, making them valuable in various fields of chemistry and biology. Para-sulfonatocalix4arene, in particular, is functionalized with sulfonate groups, enhancing its solubility in water and its ability to interact with a wide range of guest molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Para-sulfonatocalix4arene is typically synthesized through a multi-step process. The initial step involves the formation of the calixarene backbone by condensing p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then sulfonated using concentrated sulfuric acid to introduce sulfonate groups at the para positions of the phenolic units .

Industrial Production Methods

While the laboratory synthesis of para-sulfonatocalix4arene is well-documented, industrial production methods are less commonly reported. the scalability of the synthesis process involves optimizing reaction conditions to ensure high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Para-sulfonatocalix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of para-sulfonatocalix4arene primarily involves its ability to form host-guest complexes. The sulfonate groups enhance its solubility in water and facilitate electrostatic interactions with positively charged guest molecules. The hydrophobic cavity of the calixarene provides a suitable environment for the encapsulation of hydrophobic guest molecules, leading to the formation of stable inclusion complexes .

Comparison with Similar Compounds

Para-sulfonatocalix4arene is unique among calixarenes due to its sulfonate functionalization, which enhances its solubility and interaction capabilities. Similar compounds include:

  • Para-sulfonatocalix 6arene : Larger macrocycle with similar properties but a larger cavity .
  • Para-sulfonatocalix 8arene : Even larger macrocycle with increased capacity for guest molecules .
  • Calix 4arene : Lacks sulfonate groups, resulting in lower solubility and different interaction properties .

Para-sulfonatocalix4arene stands out due to its balance of cavity size and functionalization, making it highly versatile for various applications.

Properties

Molecular Formula

C28H20Na4O16S4

Molecular Weight

832.7 g/mol

IUPAC Name

tetrasodium;25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate

InChI

InChI=1S/C28H24O16S4.4Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;;;;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4

InChI Key

WCSKZSCSZGMBAN-UHFFFAOYSA-J

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)[O-])CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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